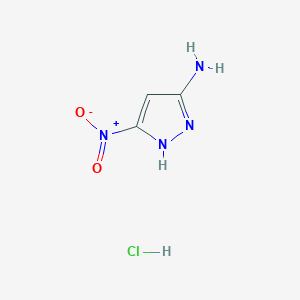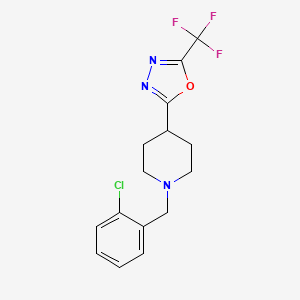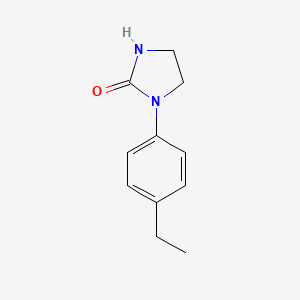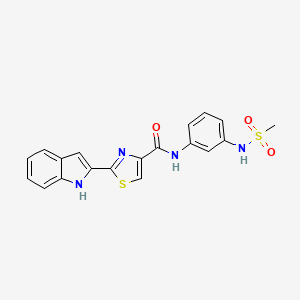
5-nitro-1H-pyrazol-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-1H-pyrazol-3-amine hydrochloride is a useful research compound. Its molecular formula is C3H5ClN4O2 and its molecular weight is 164.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Genotoxicity and Carcinogenicity in Nitro Aromatic Hydrocarbons
Nitro aromatic hydrocarbons, including compounds similar to 5-nitro-1H-pyrazol-3-amine hydrochloride, have been studied for their genotoxic and carcinogenic properties. Research has shown that nitrobenzo[a]pyrenes (NBPs) and related nitroazaarenes exhibit high mutagenicity for bacteria and mammalian cells. Substances like 3-Nitro-6-azabenzo[a]pyren-N-oxide have been identified as potent mutagens, highlighting the carcinogenic potential of these compounds upon exposure to by-products of combustion of heavy oils, which might include structures similar to this compound. This research emphasizes the importance of understanding the mutagenic and carcinogenic significance of nitro aromatic hydrocarbons in environmental health perspectives (Tokiwa et al., 1994).
Exposure to Heterocyclic Amines
Heterocyclic amines (HAs) are mutagenic compounds isolated from cooked foods and pyrolysates of amino acids and proteins, with some showing carcinogenicity in rodents and monkeys. Quantification of these carcinogenic HAs in various cooked foods suggests continuous human exposure through the normal diet. The study of exposure to heterocyclic amines, including compounds with structures related to this compound, is crucial for understanding the risk associated with daily exposure to these carcinogens (Wakabayashi et al., 1993).
Liver Dysfunction from Handling Nitro Aromatic Compounds
A study focused on workers handling 5-nitro-o-toluidine, a compound similar in structure to this compound, found evidence of acute liver dysfunction. This research indicates that exposure to certain nitro aromatic compounds can lead to significant health risks, including liver damage. The findings suggest a need for caution and protective measures when handling nitro aromatic compounds to prevent liver toxicity (Shimizu et al., 2002).
Therapeutic Efficacy of Pyrazolopyrimidines
In the context of Chagas' disease, pyrazolopyrimidines, which share a structural motif with this compound, have demonstrated significant activity against Trypanosoma cruzi. A clinical investigation into the efficacy of allopurinol, a pyrazolopyrimidine, for treating chronic Chagas' disease found it as effective as conventional therapies but with fewer side effects. This study highlights the potential therapeutic applications of pyrazolopyrimidines in treating parasitic infections, suggesting a possible area of research for compounds like this compound (Gallerano et al., 1990).
特性
IUPAC Name |
5-nitro-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2.ClH/c4-2-1-3(6-5-2)7(8)9;/h1H,(H3,4,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXUKDIZZNLTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030018-90-6 |
Source


|
| Record name | 5-nitro-1H-pyrazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)

![4-(Pyridin-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2869952.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2869955.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazino]acetamide](/img/structure/B2869957.png)



![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2869967.png)

![Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2869970.png)
